Azomethane Azomethane
Brand Name: Vulcanchem
CAS No.: 503-28-6
VCID: VC1710237
InChI: InChI=1S/C2H6N2/c1-3-4-2/h1-2H3
SMILES: CN=NC
Molecular Formula: C2H6N2
Molecular Weight: 58.08 g/mol

Azomethane

CAS No.: 503-28-6

Cat. No.: VC1710237

Molecular Formula: C2H6N2

Molecular Weight: 58.08 g/mol

* For research use only. Not for human or veterinary use.

Azomethane - 503-28-6

Specification

CAS No. 503-28-6
Molecular Formula C2H6N2
Molecular Weight 58.08 g/mol
IUPAC Name dimethyldiazene
Standard InChI InChI=1S/C2H6N2/c1-3-4-2/h1-2H3
Standard InChI Key JCCAVOLDXDEODY-UHFFFAOYSA-N
SMILES CN=NC
Canonical SMILES CN=NC

Introduction

Chemical Structure and Isomerism

Azomethane exhibits cis-trans isomerism due to restricted rotation around the nitrogen-nitrogen double bond . The trans configuration (E-isomer) is thermodynamically more stable than the cis configuration (Z-isomer) due to reduced steric hindrance between the methyl groups.

The molecular structure of azomethane features a central N=N bond with a methyl group attached to each nitrogen atom. The bond angles and lengths have been determined through various spectroscopic studies, revealing characteristic features of the azo linkage.

Table 2.1: Structural Parameters of Azomethane

ParameterValue
N=N bond lengthApproximately 1.25 Å
C-N bond lengthApproximately 1.47 Å
C-N=N bond angleApproximately 112°
Molecular weight58.08 g/mol
Molecular formulaC₂H₆N₂

Physical Properties

Azomethane exists as a colorless gas under standard conditions. Its low molecular weight and weak intermolecular forces contribute to its gaseous state at room temperature. The physical properties of azomethane are significant for understanding its behavior in various chemical applications and safety considerations.

Table 3.1: Physical Properties of Azomethane

PropertyValue
Physical state at 25°CGas
ColorColorless
Molecular weight58.08 g/mol
CAS Registry Number503-28-6
FlammabilityExtremely flammable (H220)
Pressure hazardContains gas under pressure (H280)

The physical behavior of azomethane in different environments, particularly in solution, has been studied extensively. Research has demonstrated that solvent effects can significantly influence its molecular behavior and reaction dynamics .

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of azomethane, with variations depending on laboratory requirements and available precursors. The most common methods include:

Oxidation of 1,2-Dimethylhydrazine

The primary method involves the reaction of 1,2-dimethylhydrazine dihydrochloride with copper(II) chloride in sodium acetate solution . This reaction produces the azomethane complex of copper(I) chloride, which can subsequently release free azomethane through thermal decomposition:

1,2-dimethylhydrazine dihydrochloride + CuCl₂ → [Cu(CH₃-N=N-CH₃)Cl] → CH₃-N=N-CH₃ + CuCl

This method is favored for laboratory-scale preparations due to its relatively straightforward procedure and moderate yield.

Reaction with Scandium Complexes

An alternative synthesis route involves the reaction of a scandium bis-dinitrogen complex with potassium and methyl trifluoromethanesulfonate to form a Me₂N₂ complex, which can then react with iodine to yield azomethane . This method, while less common, provides an alternative pathway for specialized applications.

Historical Preparation Methods

Early methods for azomethane preparation were reported in the Journal of the American Chemical Society in 1937 . These historical methods, while less efficient than modern approaches, established the foundation for current synthetic strategies.

Chemical Reactions and Decomposition

Azomethane undergoes various chemical transformations, with photolysis, thermal decomposition, and photo-oxidation being the most extensively studied.

Recent studies using surface-hopping simulations have provided deeper insights into the photodynamics of azomethane. These investigations reveal that in solvent environments, the nonadiabatic deactivation is characterized by CNNC torsion, which is impeded by mechanical interaction with solvent molecules . The lifetime of excited azomethane increases by approximately 20 fs in both polar and nonpolar solvents compared to its 113 fs lifetime in the gas phase .

Thermal Decomposition

The thermal decomposition of azomethane has been extensively investigated and provides valuable insights into unimolecular reaction mechanisms. Studies have shown that the addition of ethylene and propylene reduces the rate of azomethane decomposition, as measured by nitrogen production .

Research indicates that the thermal decomposition reaction involves chain mechanisms, although ethylene and propylene are considered unsuitable inhibitors . The addition of nitric oxide (NO) reduces the reaction rate to a minimum (with an apparent chain length of 2 to 3), but further addition of NO increases the rate again .

The net inhibited rate, corrected for the stimulatory effect of NO, corresponds to the initial unimolecular process:

CH₃N₂CH₃ → 2CH₃· + N₂

Importantly, both the rate and activation energy of this process demonstrate pressure dependence, indicating complex reaction dynamics .

Photo-oxidation

The photo-oxidation of azomethane has been studied at low oxygen pressures (0.02 to 1 mm) in temperature ranges from approximately 25°C to 161°C . Research indicates that the primary photolysis process remains essentially unaffected by the presence of oxygen.

The oxidation products include carbon monoxide, which is likely a secondary product resulting from the oxidation of methyl radicals . Carbon dioxide formation is minimal, suggesting that neither methyl radicals nor CH₃N=N-CH₂ radicals undergo significant oxidation to carbon dioxide .

Nitrous oxide (N₂O) emerges as a major product of the oxidation process, likely formed from the oxidation of CH₃N=N-CH₂ radicals through the following proposed mechanism:

CH₃N=N-CH₂ + O₂ → CH₃N=NCH₂O₂ → CH₃ + N₂O + H₂CO

Studies have found that the reaction of methyl radicals with oxygen proceeds with negligible activation energy and a steric factor of approximately 10⁻² .

Applications in Research

Azomethane has several significant applications in chemical research:

Source of Methyl Radicals

Its primary application is as a convenient source of methyl radicals for studying radical reactions . The clean photolytic decomposition producing two equivalent methyl radicals makes it ideal for investigations requiring controlled radical generation.

Model System for Reaction Kinetics

Azomethane serves as a model system for studying unimolecular reaction kinetics and mechanisms . Its relatively simple structure yet complex decomposition behavior provides valuable insights into fundamental chemical processes.

Photochemical Studies

The compound is extensively used in photochemical research, particularly for investigating solvent effects on reaction dynamics . Its well-characterized photolysis makes it an excellent probe for studying environment-dependent processes.

Mechanistic Investigations

Azomethane is utilized in mechanistic studies involving radical oxidation processes and chain reactions . Its reactions with various substrates help elucidate reaction pathways in more complex systems.

Spectroscopic Properties

The spectroscopic characteristics of azomethane have been studied using various techniques, providing insights into its electronic structure and vibrational modes.

Electronic Spectrum

Theoretical studies of the excitation spectrum of azomethane have employed different approaches to calculate and analyze the vibronic spectrum . These investigations have enhanced our understanding of the electronic transitions and excited states involved in azomethane photochemistry.

Photodynamics

Advanced computational studies have explored the nonadiabatic photodynamics of azomethane in solution . These investigations reveal the influence of solvent environments on excited-state behavior and provide molecular-level insights into photochemical mechanisms.

Vibrational Spectrum

Infrared and Raman spectroscopy studies have characterized the vibrational modes of azomethane, particularly focusing on the N=N stretching and various C-H stretching and bending modes. These spectroscopic fingerprints are valuable for analytical identification and structural confirmation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator